(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone
CAS No.: 2648972-72-7
Cat. No.: VC12000470
Molecular Formula: C7H7BrClNO3S2
Molecular Weight: 332.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648972-72-7 |
|---|---|
| Molecular Formula | C7H7BrClNO3S2 |
| Molecular Weight | 332.6 g/mol |
| IUPAC Name | N-[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride |
| Standard InChI | InChI=1S/C7H7BrClNO3S2/c1-14(11,10-15(9,12)13)7-4-2-3-6(8)5-7/h2-5H,1H3 |
| Standard InChI Key | DCYVAORKXKYXQB-UHFFFAOYSA-N |
| SMILES | CS(=NS(=O)(=O)Cl)(=O)C1=CC(=CC=C1)Br |
| Canonical SMILES | CS(=NS(=O)(=O)Cl)(=O)C1=CC(=CC=C1)Br |
Introduction
(3-Bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a complex organic compound belonging to the class of sulfoximines. Sulfoximines have garnered significant attention in medicinal chemistry due to their diverse biological properties and potential applications in drug discovery. This compound is characterized by its unique structural features, including a bromophenyl group and a chlorosulfonyl imino functional group, which contribute to its reactivity and biological activity.
Applications and Research Directions
-
Organic Synthesis: This compound is used in organic synthesis due to its unique functional groups, which can participate in various chemical reactions.
-
Pharmaceutical Development: Its potential biological activities make it a candidate for further investigation in pharmaceutical research.
-
Material Science: The compound's structural features also make it relevant for applications in material science.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (3-Bromophenyl)(ethyl)(imino)-lambda6-sulfanone | 2060050-99-7 | Contains an ethyl group instead of chlorosulfonyl, affecting solubility and reactivity. |
| Imino(methyl)phenyl-lambda6-sulfanone | 4381-25-3 | Lacks bromine substitution, which may influence biological activity and stability. |
| (3-Bromophenyl)(sulfamoyl)methyl-lambda6-sulfanone | Not specified | Features a sulfamoyl group, offering different reactivity patterns compared to chlorosulfonyl. |
Safety and Handling
While specific safety data for (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone are not detailed, compounds in the sulfoximine class generally require careful handling due to potential skin irritation and toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume